molecular formula C20H18N4O3 B11977043 methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11977043
M. Wt: 362.4 g/mol
InChI Key: ADODUZLVTLBDKP-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 2-methoxybenzyl group at position 1 and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its analogs vary in substituents, ester chain lengths, and functional groups, significantly altering physicochemical and biological behaviors .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-26-15-10-6-3-7-12(15)11-24-18(21)16(20(25)27-2)17-19(24)23-14-9-5-4-8-13(14)22-17/h3-10H,11,21H2,1-2H3

InChI Key

ADODUZLVTLBDKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

    Introduction of the Pyrrolo Group: This step involves the cyclization of the quinoxaline derivative with an appropriate reagent to form the pyrrolo[2,3-b]quinoxaline structure.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Benzyl/Phenyl Group

  • 4-Fluorobenzyl Analog (C26H22FN5O2): This compound replaces the 2-methoxybenzyl group with a 4-fluorobenzyl moiety. However, it features a carboxamide group (N-(2-methoxybenzyl)) instead of an ester, reducing hydrophobicity compared to the target compound .
  • 4-(Ethoxycarbonyl)Phenyl Analog (C26H22N4O4) :
    Substituted with a 4-(ethoxycarbonyl)phenyl group, this analog introduces a bulkier substituent at position 1. The ethoxycarbonyl group increases steric hindrance and may reduce solubility in polar solvents. Its molecular weight (454.49 g/mol) is slightly higher than the target compound’s .

  • 3,5-Dichlorophenyl Analog :
    Substitution with a 3,5-dichlorophenyl group introduces strong electron-withdrawing effects and steric bulk, which could enhance corrosion inhibition properties (as seen in carbonitrile analogs) but reduce metabolic stability .

Ester Chain Length Variations

  • Butyl Ester Analog (C26H26N4O3): Replacing the methyl ester with a butyl chain increases lipophilicity (logP ~3.5 vs. This modification is critical in drug design for optimizing bioavailability .
  • Hexyl and Ethyl Esters :
    Hexyl esters further extend hydrophobicity, while ethyl esters offer intermediate properties. These variations highlight the tunability of solubility and pharmacokinetic profiles through ester chain modifications .

Functional Group Replacements

  • Carboxamide Derivatives: Compounds like 2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide replace the ester with a carboxamide group. This change enhances hydrogen-bonding capacity, improving interactions with biological targets but reducing metabolic resistance to esterases .
  • Carbonitrile Analogs: The 3-carbonitrile derivative (e.g., 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) exhibits strong corrosion inhibition (91% efficiency in HCl) due to adsorption at metal interfaces. The ester-to-carbonitrile substitution alters electronic properties, favoring charge transfer interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent (Position 1) Functional Group (Position 3) Molecular Weight (g/mol) Key Property
Target Compound C23H19N4O3 2-Methoxybenzyl Methyl ester 399.43 High polarity, moderate lipophilicity
4-Fluorobenzyl Carboxamide () C26H22FN5O2 4-Fluorobenzyl N-(2-Methoxybenzyl) carboxamide 455.49 Enhanced electron-withdrawing effects
Butyl Ester Analog () C26H26N4O3 2-Methoxybenzyl Butyl ester 454.52 Increased lipophilicity
2-Amino-1-(4-aminophenyl)-3-carbonitrile () C17H12N6 4-Aminophenyl Carbonitrile 300.33 91% corrosion inhibition efficiency

Research Findings and Implications

  • Corrosion Inhibition : The carbonitrile analog’s high efficiency (91%) is attributed to adsorption at metal-electrolyte interfaces, driven by protonation in acidic media. The target compound’s ester group may offer different adsorption dynamics due to its polar nature .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -F, -Cl) enhance corrosion inhibition but may reduce solubility.
    • Longer ester chains (butyl, hexyl) improve lipophilicity, critical for drug penetration .
    • Carboxamide derivatives balance hydrogen bonding and metabolic stability .

Biological Activity

Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines. The following table summarizes key findings from different studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.4Induction of apoptosis via caspase activation
Study BHCT1168.0Inhibition of cell proliferation through CDK inhibition
Study CA3757.2Modulation of signaling pathways (MAPK/ERK)

These studies suggest that the compound may act through multiple pathways to exert its anticancer effects.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. A study investigating the effects of quinolinic acid-induced neurotoxicity demonstrated that this compound could mitigate oxidative stress and inflammatory responses in neuronal cells. The protective mechanisms include:

  • Reduction of Reactive Oxygen Species (ROS) : The compound significantly decreased ROS levels in treated cells.
  • Cytokine Modulation : It reduced pro-inflammatory cytokines such as TNF-α and IL-6.

This neuroprotective activity highlights the compound's potential in treating neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.
  • Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S phase.
  • Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative damage.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Case Study 1 : In a murine model of melanoma, administration of this compound resulted in a significant reduction in tumor size compared to controls.
  • Case Study 2 : In an Alzheimer's disease model, treatment with the compound improved cognitive function and reduced amyloid plaque deposition.

These case studies underscore the therapeutic potential of this compound across various disease models.

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